Fluphenazine N4-Oxide Sulphoxide
Description
Contextualization of Fluphenazine (B1673473) within Phenothiazine (B1677639) Chemistry
Fluphenazine is a derivative of phenothiazine, distinguished by specific substitutions on the core ring system. nih.gov It belongs to the piperazine (B1678402) subgroup of phenothiazines, characterized by a piperazine-containing side chain attached to the nitrogen atom (N-10) of the phenothiazine ring. wikipedia.org Specifically, fluphenazine's structure is 10-(3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl)-2-(trifluoromethyl)-10H-phenothiazine. nih.gov The presence of a trifluoromethyl group at the 2-position is a key feature of its chemical identity. nih.gov
Like other phenothiazines, fluphenazine is subject to extensive metabolism, primarily through oxidative pathways in the liver. nih.govpatsnap.com The main metabolic reactions include sulfoxidation (oxidation at the sulfur atom) and hydroxylation of the aromatic ring. nih.govresearchgate.net Fluphenazine sulfoxide (B87167) is a well-documented major metabolite. nih.govdrugs.com N-oxidation at the piperazine side chain is also a recognized metabolic route for piperazine-substituted phenothiazines. researchgate.net
Significance of Oxidative Derivatives in Chemical Research
Oxidized phenothiazine derivatives have garnered considerable attention in various fields of chemical research, extending beyond their role as metabolites. These compounds exhibit unique photophysical and electrochemical properties that make them valuable in materials science. rsc.orgresearchgate.net
Key areas of interest include:
Optoelectronics: Oxidized phenothiazine chromophores are explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their excellent photoluminescence properties. rsc.orgresearchgate.net
Room Temperature Phosphorescence: Phenothiazine 5-oxide and 5,5-dioxide derivatives can exhibit room temperature phosphorescence, a property that is advantageous for applications in data storage, bioimaging, and security technologies. rsc.org
Photocatalysis: Phenothiazine derivatives can be oxidized to form stable radical cations, making them effective photocatalysts for reactions such as the oxidative coupling of amines. rsc.org
Analytical Standards: Synthesized N-oxides and sulfoxides of phenothiazine drugs, including fluphenazine, serve as essential reference standards for analytical method development, validation, and quality control in pharmaceutical settings. axios-research.comsigmaaldrich.com
The non-planar structure of the phenothiazine core can be modified by oxidation, which tends to planarize the skeleton in the resulting radical cation, enhancing the stability of the π-electronic system. rsc.org This structural change, along with the introduction of electron-withdrawing groups like sulfoxides, significantly alters the electronic properties of the molecule. mdpi.com
Overview of Fluphenazine N4-Oxide Sulphoxide as a Chemical Entity
This compound is a specific oxidative derivative of fluphenazine where oxidation has occurred at two distinct sites: the sulfur atom of the phenothiazine ring system and a nitrogen atom in the piperazine side chain. This dual oxidation results in the formation of a sulfoxide and an N-oxide, respectively.
The synthesis of such multi-oxidized species can be complex. For instance, studies on the oxidation of trifluoperazine (B1681574), a related phenothiazine, showed that a stepwise increase in the amount of oxidant could yield N,N'-dioxide and N,N',S-trioxide derivatives. nih.gov The formation of this compound represents a phase I metabolic transformation product.
Below are tables detailing the chemical identifiers and computed properties of this compound and its parent compound, Fluphenazine.
Table 1: Chemical Compound Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |
| Fluphenazine | 69-23-8 nih.gov | C₂₂H₂₆F₃N₃OS nih.gov | 437.5 nih.gov | 2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol nih.gov |
| This compound | 76005-61-3 sigmaaldrich.comsigmaaldrich.com | C₂₂H₂₆F₃N₃O₃S lgcstandards.com | 469.53 sigmaaldrich.com | 2-[1-oxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol lgcstandards.com |
Table 2: Computed Physicochemical Properties
| Compound Name | XLogP3 | Exact Mass (Da) | SMILES | InChIKey |
| Fluphenazine | 4.4 nih.gov | 437.17486812 nih.gov | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO nih.gov | PLDUPXSUYLZYBN-UHFFFAOYSA-N nih.gov |
| This compound | N/A | 469.1647 lgcstandards.com | OCC[N+]1([O-])CCN(CCCN2c3ccccc3S(=O)c4ccc(cc24)C(F)(F)F)CC1 lgcstandards.com | N/A |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H26F3N3O3S |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
2-[1-oxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)32(21)31)9-3-8-26-10-12-28(30,13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
InChI Key |
GOEZDFPKTBZVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-] |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Fluphenazine N4 Oxide Sulphoxide
Systematic Nomenclature Conventions for N-Oxides and S-Oxides
The naming of "Fluphenazine N4-Oxide Sulphoxide" follows established IUPAC conventions for indicating oxidized forms of nitrogen and sulfur within a molecule.
N-Oxides: An amine oxide, or N-oxide, is a chemical compound containing the R₃N⁺-O⁻ functional group. wikipedia.org It's a coordinate covalent bond between nitrogen and oxygen. In the case of Fluphenazine (B1673473) N4-Oxide, the "N4" specifies that the nitrogen atom at the 4-position of the piperazine (B1678402) ring is the one that has been oxidized. ontosight.ai This is a crucial distinction as fluphenazine contains multiple nitrogen atoms.
S-Oxides: Sulfur oxides are compounds composed of sulfur and oxygen atoms. wikipedia.orgbyjus.com The term "sulphoxide" (or sulfoxide) indicates that the sulfur atom in the phenothiazine (B1677639) ring has been oxidized to a sulfinyl group (S=O). nih.gov This is distinct from a sulfone, where the sulfur would be doubly oxidized (SO₂). The oxidation of the sulfur atom in the phenothiazine ring significantly alters the electronic properties of the molecule. nih.gov
Chemical Structure Elucidation Methodologies
Determining the precise chemical structure of a complex organic molecule like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique pieces of the structural puzzle.
Spectroscopic Techniques for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon and proton framework of a molecule.
For this compound, ¹H NMR and ¹³C NMR would be essential. The formation of the N-oxide and sulphoxide would induce significant changes in the chemical shifts of nearby protons and carbons compared to the parent fluphenazine. acs.orgnih.gov For instance, the protons on the carbons adjacent to the N4-oxide and the sulphoxide group would be expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the oxygen atoms. nih.gov
Hypothetical ¹H NMR Data for Fluphenazine Derivatives:
| Compound | Key Protons | Expected Chemical Shift (ppm) |
| Fluphenazine | Aromatic Protons | 6.8 - 7.5 |
| Piperazine Ring Protons | 2.4 - 3.2 | |
| Fluphenazine Sulphoxide | Aromatic Protons | 7.0 - 7.8 |
| Piperazine Ring Protons | 2.5 - 3.4 | |
| This compound | Aromatic Protons | 7.1 - 7.9 |
| Piperazine Ring Protons (near N-oxide) | 3.5 - 4.5 |
This table is illustrative and based on general principles of NMR spectroscopy. Actual values would need to be determined experimentally.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nasa.gov For this compound, IR spectroscopy would be crucial for confirming the presence of the N-O and S=O bonds.
The N-O stretching vibration in N-oxides typically appears in the range of 950-970 cm⁻¹. mdpi.comacs.orgresearchgate.net The S=O stretching vibration in sulphoxides is a strong band usually found in the 1030-1070 cm⁻¹ region. gapinterdisciplinarities.org The presence of these characteristic absorption bands would provide direct evidence for the oxidation at the nitrogen and sulfur atoms.
Characteristic IR Absorption Frequencies:
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-O (N-Oxide) | Stretching | 950 - 970 |
| S=O (Sulphoxide) | Stretching | 1030 - 1070 |
| C-F (Trifluoromethyl) | Stretching | 1000 - 1400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the phenothiazine ring. nih.govnih.gov The absorption spectrum of phenothiazine derivatives typically shows two main bands. mdpi.comresearchgate.net Oxidation of the sulfur atom to a sulphoxide is known to cause a hypsochromic shift (a shift to shorter wavelengths) of the main absorption bands. mdpi.com The addition of the N4-oxide group might further modify the electronic structure and thus the UV-Vis spectrum. Comparing the spectrum of this compound to that of fluphenazine and fluphenazine sulphoxide would reveal these electronic changes. researchgate.netresearchgate.net
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about molecular vibrations. researchgate.net The S=O stretch in sulphoxides is also Raman active and would be expected to appear in a similar region as in the IR spectrum. dtic.mil Raman spectroscopy can be particularly useful for studying sulfur-containing compounds and can provide additional confirmation of the sulphoxide group's presence.
Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis
For instance, the mass spectrum of a compound identified as "Fluphenazine (oxide)" shows a molecular ion peak that can be attributed to a singly oxidized species. ufz.de In the case of this compound, the protonated molecule [M+H]+ would be expected at an m/z of approximately 470.16.
The fragmentation of N-oxides in mass spectrometry often involves a characteristic neutral loss of 16 Da (an oxygen atom). nih.gov This "deoxygenation" can be a diagnostic tool to identify the presence of an N-oxide functionality. nih.gov Similarly, sulfoxides can undergo fragmentation through various pathways, including cleavage of the side chain and rearrangements within the phenothiazine ring system.
A detailed analysis of the tandem mass spectrometry (MS/MS) data for this compound would be necessary to definitively map its fragmentation pathways. This would involve identifying fragment ions corresponding to the loss of the N-oxide oxygen, the sulfoxide (B87167) group, and various portions of the piperazine and propyl side chains.
Interactive Data Table: Predicted Mass Spectrometric Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]+ | 470.16 | Protonated molecule |
| [M+H - 16]+ | 454.16 | Loss of oxygen from N-oxide |
| [M+H - 18]+ | 452.16 | Loss of water |
| [M+H - 44]+ | 426.16 | Loss of the terminal ethanol (B145695) group |
Note: These are predicted values and require experimental verification.
Stereochemical Considerations and Isomerism
The oxidation of fluphenazine to this compound introduces multiple stereocenters, leading to the potential for several stereoisomers.
Chirality at the Sulfoxide Center
The oxidation of the sulfur atom in the phenothiazine ring to a sulfoxide creates a chiral center. This is because the sulfur atom becomes bonded to four different groups: the two aromatic rings of the phenothiazine nucleus, the oxygen atom, and a lone pair of electrons. As a result, the sulfoxide can exist as two enantiomers, (R)- and (S)-. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities and metabolic fates.
Potential for Diastereomeric and Enantiomeric Forms due to Oxidation Sites
The presence of a second chiral center is introduced by the N-oxide group at the N4 position of the piperazine ring, as the nitrogen atom also becomes tetrahedral with four different substituents (the piperazine ring carbons, the propyl chain, the ethanol chain, and the oxygen atom).
With two distinct chiral centers (the sulfoxide sulfur and the N-oxide nitrogen), this compound can exist as a mixture of four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. The relationship between any other pairing, for example (R,R) and (R,S), is diastereomeric. Diastereomers have different physical properties and can potentially be separated by techniques such as chiral chromatography. The specific stereochemistry of the metabolites formed in biological systems is often dependent on the enzymes involved in the oxidation process.
Interactive Data Table: Potential Stereoisomers of this compound
| Sulfoxide Chirality | N-Oxide Chirality | Stereoisomer |
| R | R | (R,R) |
| S | S | (S,S) |
| R | S | (R,S) |
| S | R | (S,R) |
Synthetic Pathways and Chemical Derivatization of Oxidized Fluphenazine Forms
Synthesis of Fluphenazine (B1673473) N-Oxides
The synthesis of fluphenazine N-oxides involves the targeted oxidation of the nitrogen atoms in the N-10 side chain.
The fluphenazine molecule has two tertiary amine nitrogens in its piperazine (B1678402) ring side chain, but oxidation can be directed specifically to the N4' position. This nitrogen is part of the N-10 side chain and is susceptible to oxidation to form the corresponding N-oxide. nih.gov The presence of acid has been shown to catalyze the oxidation of the tertiary amine centers in the molecule. ljmu.ac.ukcore.ac.uk The synthesis of Fluphenazine N4'-oxide is a key step in producing multi-oxidized forms of the drug. nih.gov
The most common reagent used for the N-oxidation of fluphenazine is 3-chloroperoxybenzoic acid (m-CPBA). nih.govljmu.ac.uk This peroxyacid is effective in converting the tertiary amine at the N4' position to an N-oxide. nih.gov The reaction is typically carried out by dissolving fluphenazine or its ester, fluphenazine decanoate (B1226879), in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). ljmu.ac.uk The m-CPBA solution is then added dropwise to the fluphenazine solution with constant stirring at a controlled temperature, for instance, 20°C. ljmu.ac.uk Another reagent system that has been used for specific N-oxidation of related phenothiazines is ethanol (B145695)/hydrogen peroxide. ljmu.ac.uk
Table 1: Reagents and Conditions for Fluphenazine N-Oxidation
| Reagent | Substrate | Solvent | Key Conditions | Oxidized Product | Source |
| 3-chloroperoxybenzoic acid (m-CPBA) | Fluphenazine | Not specified | Oxidation of the designated nitrogen atom in the N-10 side chain. | Fluphenazine N4'-oxide | nih.gov |
| 3-chloroperoxybenzoic acid (m-CPBA) | Fluphenazine Decanoate | Dichloromethane | Dropwise addition of m-CPBA solution with constant stirring. | Fluphenazine Decanoate Mono N-Oxides | ljmu.ac.uk |
| Ethanol/hydrogen peroxide | Chlorpromazine (B137089) (related phenothiazine) | Ethanol | Specific N-oxidation. | Chlorpromazine N-oxide | ljmu.ac.uk |
Synthesis of Fluphenazine S-Oxides
The synthesis of fluphenazine S-oxides, or sulfoxides, targets the sulfur atom within the tricyclic phenothiazine (B1677639) ring system.
The sulfur atom in the phenothiazine ring is electron-rich and more susceptible to oxidation than the tertiary amines of the side chain under certain conditions. nih.gov This selective oxidation leads to the formation of a sulfoxide (B87167). nih.govnih.gov The process involves a one-electron oxidation to form a cationic radical intermediate, which can then be further oxidized to the stable, colorless sulfoxide. nih.govnih.gov Fluphenazine is known to be metabolized in the liver via sulfoxidation. nih.gov
A variety of oxidizing agents can be employed to achieve the S-oxidation of fluphenazine. Hydrogen peroxide (H₂O₂) is a common reagent used for this purpose; significant degradation of fluphenazine to its oxidative product occurs when exposed to 3-10% H₂O₂. nih.govnih.gov Another simple and effective method involves the use of aqueous nitrous acid at room temperature to prepare gram quantities of phenothiazine sulfoxides. nih.gov Electrochemical methods have also been developed for the synthesis of S-oxide metabolites, where oxidation occurs at an anode in a non-anhydrous acetonitrile (B52724) solvent, with water acting as the oxygen source. nih.gov
Table 2: Oxidizing Agents and Methodologies for Fluphenazine S-Oxidation
| Oxidizing Agent/Method | Key Conditions | Product | Source |
| Hydrogen Peroxide (H₂O₂) | Exposure to 3% or 10% H₂O₂ at room temperature for several hours. | Fluphenazine oxidative degradation product (S-oxide). | nih.govnih.gov |
| Aqueous Nitrous Acid | Room temperature reaction in an aqueous medium. | Phenothiazine sulfoxides. | nih.gov |
| Electrochemical Oxidation | Continuous-flow electrolysis in non-anhydrous acetonitrile. | Sulfoxide and sulfone metabolites. | nih.gov |
| Ferric nitrate (B79036) nonahydrate / Oxygen | Catalytic oxidation. | Sulfoxides. | nih.gov |
Multi-site Oxidation for Fluphenazine N4-Oxide Sulphoxide Synthesis
The synthesis of this compound requires the oxidation of both the phenothiazine sulfur atom and the N4' nitrogen of the piperazine ring. This can be achieved through controlled, stepwise oxidation. Research on the related phenothiazine, trifluoperazine (B1681574), shows that a stepwise increase in the amount of an oxidant like m-CPBA can yield multi-oxidized products, including an N,S-dioxide. nih.gov Similarly, for fluphenazine, a careful application of an oxidizing agent can produce the desired N4-Oxide Sulphoxide.
A potential synthetic route involves first performing a selective oxidation of the sulfur atom to form the sulfoxide, as described in section 3.2. Following purification, the resulting Fluphenazine Sulphoxide can then be subjected to a targeted N-oxidation of the N4' nitrogen using a reagent like m-CPBA under controlled conditions, as outlined in section 3.1. nih.govljmu.ac.uk Alternatively, using a sufficient molar excess of a strong oxidizing agent like m-chloroperbenzoic acid in a single reaction step could potentially lead to the simultaneous oxidation of both the sulfur and nitrogen sites, yielding the this compound, as well as other multi-oxidized species like the di-N-oxide sulfoxide. ljmu.ac.uk
Stepwise Oxidation Strategies
Stepwise oxidation is a common method to selectively produce specific oxidized derivatives of fluphenazine. This approach relies on the careful control of reaction conditions and the stoichiometry of the oxidizing agent to target different atoms sequentially. The sulfur atom in the phenothiazine ring is generally more susceptible to oxidation than the piperazine nitrogens.
The synthesis of N-oxides of various phenothiazine drugs, including fluphenazine, has been accomplished using 3-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. nih.gov By carefully controlling the amount of the oxidant, it is possible to achieve selective oxidation. For instance, the synthesis of Fluphenazine N4'-oxide involves the oxidation of the specific nitrogen atom in the piperazine side chain. nih.gov A stepwise increase in the quantity of the oxidizing agent can lead to further oxidation, producing di-oxides or tri-oxides. nih.gov
A documented synthesis for a related compound, Fluphenazine Sulphoxide di N-Oxide, involves dissolving fluphenazine in ethyl acetate and then adding a solution of m-chloroperoxybenzoic acid dropwise. ljmu.ac.uk This method highlights the use of a specific solvent and controlled addition of the oxidant to manage the reaction. While this example produces a di-N-oxide, the principle of stepwise addition of an oxidant can be adapted to target the N4-oxide sulphoxide form by adjusting the molar equivalents of the oxidizing agent. The process generally starts with the formation of the sulphoxide, followed by the oxidation of the more reactive tertiary nitrogen in the piperazine ring.
| Step | Starting Material | Reagent (Molar Ratio) | Intermediate/Final Product | Reference |
| 1 | Fluphenazine | m-CPBA (approx. 1 equivalent) | Fluphenazine Sulphoxide | Inferred from nih.govljmu.ac.uk |
| 2 | Fluphenazine Sulphoxide | m-CPBA (approx. 1 equivalent) | This compound | Inferred from nih.govljmu.ac.uk |
One-Pot Synthetic Approaches
One-pot synthesis offers a more streamlined approach to producing this compound by performing multiple oxidation steps in a single reaction vessel. This method can improve efficiency by reducing the need for isolation of intermediate products.
Hydrogen peroxide is an oxidant used to obtain N',S-dioxides of phenothiazine drugs like chlorpromazine in a single step. nih.gov This suggests that a similar approach could be applicable for the synthesis of this compound. Another modern, one-pot method is electrochemical synthesis. This technique mimics phase I metabolism and is considered a greener alternative as it uses an electron as the reagent, avoiding harsh chemical oxidants. nih.gov The electrochemical oxidation of phenothiazines proceeds through the formation of a radical cation. nih.gov By controlling the electric potential, it is possible to generate various oxidized metabolites, including sulphoxides and N-oxides, in a single reaction. This method offers the advantage of mild conditions and the potential to generate diverse drug metabolites in one step. nih.gov
| Approach | Reagents/Method | Key Features | Reference |
| Chemical Oxidation | Hydrogen Peroxide (H₂O₂) | Direct oxidation to N,S-dioxide forms. | nih.gov |
| Electrochemical Synthesis | Electric current in non-anhydrous acetonitrile | Green chemistry approach, mimics metabolism, single-step synthesis. | nih.gov |
Purification and Isolation Techniques for Oxidized Derivatives
Following the synthesis of this compound, purification and isolation are critical steps to obtain the compound in high purity. The presence of unreacted starting materials, reagents, and other by-products, such as isomers or differently oxidized forms, necessitates effective separation techniques.
A common purification protocol involves several stages. After the reaction, the mixture is often neutralized or made alkaline. Subsequently, liquid-liquid extraction is employed to separate the product from the aqueous phase. For example, a reaction mixture might be alkalized to a pH of 10.0 and then extracted with an organic solvent like chloroform.
Crystallization is a frequently used final step to achieve high purity. The crude product obtained after extraction can be dissolved in a suitable solvent system, such as a chloroform-hexane mixture, from which the purified compound crystallizes. The purity of the final product is typically confirmed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to confirm the chemical structure of the isolated derivative.
| Technique | Description | Purpose | Reference |
| Extraction | The reaction mixture is typically basified, and the product is extracted into an immiscible organic solvent (e.g., chloroform). | To separate the product from water-soluble reagents and salts. | |
| Crystallization | The extracted product is dissolved in a minimal amount of a hot solvent system (e.g., chloroform-hexane) and allowed to cool, forming pure crystals. | To remove remaining impurities and isolate the final compound in solid form. | |
| High-Performance Liquid Chromatography (HPLC) | A chromatographic technique used to separate components of a mixture. Can be used in a preparative scale for purification or analytical scale for purity assessment. | To separate the target compound from closely related impurities and to quantify purity. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental in isolating Fluphenazine (B1673473) N4-Oxide Sulphoxide from complex matrices such as biological fluids and pharmaceutical formulations, allowing for its accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluphenazine and its metabolites, including the N-oxide and sulphoxide derivatives. nih.govjmedchem.com Stability-indicating HPLC methods have been developed to separate fluphenazine from its degradation products, which are often formed under stress conditions like oxidation. nih.govnih.gov
A common approach involves reversed-phase chromatography, utilizing a C18 column. nih.gov For instance, a study on the forced degradation of fluphenazine hydrochloride employed a C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and 10 mM ammonium (B1175870) acetate (B1210297) (70:15:15, v/v/v) at a pH of 6.0, adjusted with acetic acid. The flow rate was maintained at 1.0 mL/min, and detection was carried out at a wavelength of 259 nm. nih.govnih.gov Another HPLC method for the simultaneous determination of nortriptyline hydrochloride and fluphenazine hydrochloride used a mobile phase of methanol and water (40:60) with UV detection at 257 nm. bbrc.in
The selection of the mobile phase and detector wavelength is critical for achieving optimal separation and sensitivity. UV detectors are commonly coupled with HPLC systems for the quantification of these compounds. jmedchem.comindexcopernicus.com The development and validation of such HPLC methods are essential for routine quality control in pharmaceutical manufacturing and for studying the kinetics of degradation. indexcopernicus.com
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Reversed-phase C18 | Phenomenex column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Acetonitrile:10 mM Ammonium Acetate (70:15:15, v/v/v), pH 6.0 | Methanol:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 259 nm | 256 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the identification and quantification of fluphenazine and its metabolites compared to HPLC with UV detection. This technique is particularly valuable for distinguishing between different oxidative products. nih.gov
In forced degradation studies, LC-MS/MS is instrumental in characterizing the degradation products formed under various stress conditions, such as oxidation. nih.govnih.gov For example, the primary degradation products of fluphenazine under oxidative stress have been successfully distinguished using LC-MS/MS fragmentation studies. nih.gov
A typical LC-MS/MS method for antipsychotic drugs, including fluphenazine, might utilize a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Detection is performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM). nih.gov For fluphenazine, a common mass transition monitored is m/z 438.27 > 171.11. nih.gov The analytical measurement range for fluphenazine in such methods can be as low as 0.2 to 12.0 ng/mL. nih.gov
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Ion Electrospray (ESI) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 438.27 |
| Product Ion (m/z) | 171.11 |
| Analytical Range | 0.2 - 12.0 ng/mL |
Thin Layer Chromatography (TLC) serves as a simpler and more cost-effective chromatographic technique for the qualitative and semi-quantitative analysis of fluphenazine and its related compounds. farmaciajournal.com It has been employed to confirm the formation of oxidation products of fluphenazine decanoate (B1226879). ljmu.ac.uk
For the separation of phenothiazines, including fluphenazine, on silica gel TLC plates, various mobile phase systems can be utilized. One effective mobile phase is a mixture of methanol and n-butanol (60:40) with 0.1 M sodium bromide. farmaciajournal.com Detection of the separated spots is typically achieved under UV light at a wavelength of 254 nm. farmaciajournal.com High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity and has been used for the determination of fluphenazine in plasma. nih.gov
Spectroscopic Detection Methods
Spectroscopic methods are often used in conjunction with chromatographic techniques or as standalone methods for the detection and quantification of Fluphenazine N4-Oxide Sulphoxide.
UV-Visible spectrophotometry is a widely used detection method in HPLC for fluphenazine and its metabolites. indexcopernicus.com The selection of a specific wavelength, such as 254 nm, 256 nm, or 259 nm, is based on the absorption maxima of the analyte. nih.govbbrc.inindexcopernicus.com
Difference spectrophotometry can be a powerful tool for the determination of fluphenazine after its conversion to a sulfoxide (B87167). One method involves the oxidative derivatization of fluphenazine hydrochloride using potassium hydrogenperoxomonosulfate to yield the sulfoxide. The resulting product can then be quantified spectrophotometrically. This method has been shown to be robust and sensitive, with a molar absorptivity of 5.6×10³ dm³cm⁻¹mol⁻¹ at 349 nm and a limit of quantification of 0.24 µg/mL. indexcopernicus.com
Fluorescence spectroscopy offers a highly sensitive method for the determination of fluphenazine. A spectrofluorimetric method has been developed based on the quenching of the native fluorescence of eosin by fluphenazine hydrochloride. nih.gov The fluorescence intensity is measured at an emission wavelength of 547 nm after excitation at 323 nm. This method demonstrates a rectilinear relationship between fluorescence and concentration in the range of 0.10-1.0 µg/mL, with a lower detection limit of 1.2 x 10⁻³ µg/mL. nih.gov
Furthermore, this spectrofluorimetric method has been successfully applied to stability studies of fluphenazine hydrochloride upon oxidation, allowing for the investigation of the reaction kinetics. nih.gov The enhancement of the fluorescent emission of fluphenazine can also be achieved by exposure to UV light in the presence of paraffin oil, which is particularly useful in HPTLC applications. nih.gov
Electrochemical Analytical Techniques
Electrochemical sensors and methods have emerged as powerful tools for the determination of fluphenazine and its metabolites, offering advantages in sensitivity and specificity.
Voltammetric and polarographic methods provide sensitive and rapid analysis for phenothiazine (B1677639) compounds. These techniques are based on the electrochemical behavior of the target analyte, such as its oxidation at an electrode surface.
An indirect polarographic method has been developed for the determination of fluphenazine hydrochloride, which involves its initial oxidation to the sulfoxide form using an oxidizing agent like potassium hydrogenperoxomonosulfate. The resulting sulfoxide is a polarographically active derivative that can be measured. The product of this S-oxidation reaction can be identified by comparing its spectral characteristics and melting point. Studies on related phenothiazines, such as chlorpromazine (B137089), using cyclic voltammetry have helped to elucidate the electrochemical properties and oxidation processes of the phenothiazine nucleus, which involves a one-electron process. This foundational understanding of the structure-electroactivity relationship is applicable to fluphenazine and its oxidized metabolites.
Microfluidic technology combined with electrochemistry offers a novel approach to simulate and synthesize drug metabolites. This technique, known as microfluidic electrosynthesis, can replicate the CYP450-catalyzed oxidations that occur in the liver, such as S-oxidation.
This method has been successfully used for the preparative-scale synthesis of metabolites for various commercial drugs. For instance, the conversion of chlorpromazine (a related phenothiazine) to its metabolite chlorpromazine-S-oxide (CPZ-SO) has been achieved with high yield using a microfluidic electrochemical cell in a continuous-flow electrolysis setup. This approach is significant because it allows for the isolation and full characterization of metabolites, which is often difficult at a purely analytical scale. The short transit time between electrochemical generation and detection in some systems even allows for the identification of unstable, short-lived metabolites.
Immunoassay Techniques (e.g., Radioimmunoassay for Fluphenazine N4'-oxide)
Immunoassay techniques, particularly radioimmunoassay (RIA), are extremely sensitive methods capable of detecting low levels of drugs and their metabolites in biological fluids, often with minimal sample preparation. Specific and sensitive RIAs have been developed for fluphenazine and several of its key metabolites, including Fluphenazine N4'-oxide (FLUNO).
A highly specific RIA was developed for the determination of steady-state plasma levels of FLUNO, an active metabolite of fluphenazine. This was achieved by producing antisera in rabbits immunized with a bovine serum albumin conjugate of a related compound, which resulted in negligible cross-reactivity with the parent drug and other major metabolites like fluphenazine sulfoxide and 7-hydroxy-fluphenazine. The specificity of the RIA for FLUNO was confirmed by selectively reducing the metabolite back to fluphenazine in plasma samples and observing a high correlation between the results.
Other RIAs have been developed for different metabolites, such as fluphenazine sulfoxide. The antiserum for the sulfoxide metabolite showed minimal cross-reactivity (1%) with Fluphenazine N4'-oxide. Additionally, some immunoassays utilize antibodies with broader specificity, where the phenothiazine heterocyclic nucleus is the immunodominant feature. When combined with a separation technique like high-performance liquid chromatography (HPLC), this HPLC-RIA procedure allows for the identification and quantification of the parent drug and its serologically reactive metabolites, including N-oxides.
Method Validation Parameters (Specificity, Sensitivity, Accuracy, Precision, Limit of Quantification, Limit of Detection)
Analytical methods for fluphenazine and its metabolites are validated according to established guidelines to ensure they are suitable for their intended purpose. Key validation parameters include specificity, sensitivity (often defined by the limit of detection and limit of quantification), accuracy, and precision.
Specificity refers to the ability of the method to accurately measure the analyte in the presence of other components, such as other metabolites. For immunoassays, specificity is determined by measuring the cross-reactivity with known related compounds. An RIA for Fluphenazine N4'-oxide showed negligible cross-reactivity (<2%) with fluphenazine sulfoxide, while an RIA for the sulfoxide had only 1% cross-reactivity with the N4'-oxide. In chromatographic methods, specificity is demonstrated by the absence of interference from other compounds at the retention time of the analyte.
Sensitivity is established by the Limit of Detection (LOD) , the lowest amount of analyte that can be detected, and the Limit of Quantification (LOQ) , the lowest amount that can be quantitatively measured with acceptable precision and accuracy.
Accuracy is the closeness of the measured value to the true value.
Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, often expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
The table below summarizes validation parameters from various analytical methods developed for fluphenazine and its metabolites.
| Parameter | Method | Analyte | Value | Source |
| Specificity | Radioimmunoassay | Fluphenazine N4'-oxide | <2% cross-reactivity with Fluphenazine sulfoxide | |
| Specificity | Radioimmunoassay | Fluphenazine sulfoxide | 1% cross-reactivity with Fluphenazine N4'-oxide | |
| LOD | HPLC-Coulometric | Fluphenazine | 10 pg/mL | |
| LOD | HPLC-Coulometric | Fluphenazine | 0.1 ng/mL | |
| LOD | Planar Chromatography | Fluphenazine HCl | 1.45 ng | |
| LOD | Indirect Polarography | Fluphenazine HCl | 0.03 µg/mL | |
| LOQ | HPLC-Coulometric | Fluphenazine | 25 pg/mL | |
| LOQ | HPLC-Coulometric | Fluphenazine | 0.25 ng/mL | |
| LOQ | Planar Chromatography | Fluphenazine HCl | 4.40 ng | |
| LOQ | Indirect Polarography | Fluphenazine HCl | 0.1 µg/mL | |
| Precision | Radioimmunoassay | Fluphenazine N4'-oxide | <8% CV | |
| Precision | Radioimmunoassay | Fluphenazine sulfoxide | <5% CV | |
| Precision | HPLC-Coulometric | Fluphenazine | <5% CV | |
| Precision | Planar Chromatography | Fluphenazine HCl | 0.73-1.77% RSD (Intra-assay) | |
| Precision | Planar Chromatography | Fluphenazine HCl | 1.18-1.86% RSD (Inter-assay) |
Analytical recovery and reproducibility are critical parameters for validating the performance of a quantitative method. Recovery refers to the efficiency of the extraction process, indicating how much of the analyte is recovered from the sample matrix. Reproducibility demonstrates that the method yields consistent results over time and under slightly varied conditions.
Studies validating methods for fluphenazine have shown high and consistent recovery. For example, an instrumental planar chromatographic method for fluphenazine hydrochloride demonstrated recovery between 98.29% and 101.53%. Similarly, an indirect polarographic method reported analytical recovery values of 100.2% to 101.2%. These results indicate that the extraction and analytical procedures are efficient and accurate. The reproducibility of these methods was also found to be high, with the coefficient of variation for the recovery study being less than 1.87%, indicating excellent consistency.
| Parameter | Method | Analyte | Value | Source |
| Analytical Recovery | Planar Chromatography | Fluphenazine HCl | 98.29% - 101.53% | |
| Analytical Recovery | Indirect Polarography | Fluphenazine HCl | 100.2% - 101.2% | |
| Reproducibility (RSD) | Planar Chromatography | Fluphenazine HCl | < 1.87% |
Degradation Pathways and Stability Studies of Fluphenazine N4 Oxide Sulphoxide
Oxidative Degradation Mechanisms
The phenothiazine (B1677639) core structure, which is central to fluphenazine (B1673473) and its metabolites, is inherently susceptible to oxidation. The presence of both a sulfur atom in the thiazine (B8601807) ring and nitrogen atoms in the piperazine (B1678402) side chain provides multiple sites for oxidative attack.
Formation of Sulfoxides and Sulfones from Phenothiazine Core Oxidation
The sulfur atom within the phenothiazine ring is a primary site for oxidation. This process typically occurs in a stepwise manner. The initial oxidation converts the sulfide (B99878) to a sulfoxide (B87167). researchgate.net This reaction involves a two-electron transfer, often proceeding through a radical cation intermediate. researchgate.net The sulfoxide itself can undergo further oxidation under more stringent conditions to form the corresponding sulfone. This subsequent oxidation highlights the potential for multiple degradation products to form from the same initial structure.
Modifications to the phenothiazine structure, such as introducing substituents to the benzene (B151609) rings or the thiazine nitrogen atom, can influence the rate and products of oxidation. researchgate.net
Role of Oxidizing Agents in Degradation Processes
Forced degradation studies on fluphenazine and its analogues have demonstrated their instability in the presence of various oxidizing agents. nih.gov Hydrogen peroxide (H₂O₂) is a commonly used oxidant in these studies to simulate oxidative stress. nih.govnih.gov Studies on fluphenazine hydrochloride revealed significant degradation upon exposure to H₂O₂, with the extent of degradation increasing with the concentration of the oxidizing agent. nih.gov For instance, exposure to 10% H₂O₂ for 12 hours at room temperature resulted in approximately 33% degradation of fluphenazine. nih.gov
In oily formulations, such as those containing fluphenazine decanoate (B1226879), oxidation can be initiated by hydroperoxides formed from the autoxidation of the oil vehicle. ljmu.ac.ukljmu.ac.uk The presence of acidic compounds can catalyze the oxidation of the tertiary amine centers in the molecule. ljmu.ac.uk Furthermore, preservatives like benzyl (B1604629) alcohol, commonly found in injectable formulations, can enhance drug oxidation by autoxidizing to form hydrogen peroxide. ljmu.ac.uk
Table 1: Oxidative Degradation of Fluphenazine under Stress Conditions
| Stress Condition | Exposure Time | % Degradation | Observed Products |
|---|---|---|---|
| 3% H₂O₂ | Room Temp. | Significant Degradation | Degradation peak observed |
This table presents data from forced degradation studies on the parent compound, fluphenazine hydrochloride, to illustrate its susceptibility to oxidative stress. nih.gov
Identification and Characterization of Oxidative Degradation Products
The characterization of degradation products is crucial for understanding the complete degradation pathway. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying these products. nih.govresearchgate.net
In forced degradation studies of fluphenazine under oxidative stress, the primary degradation products are formed via oxidation. nih.govresearchgate.net LC-MS/MS analysis has been used to distinguish and propose structures for these degradants. nih.gov It is known that fluphenazine undergoes oxidation to yield an oxidative product. nih.gov One proposed pathway involves the oxidation of the sulfur atom to form Fluphenazine S-Oxide, which can then undergo further degradation, such as cleavage of the side chain, to produce smaller molecules like 2-(Trifluoromethyl)-10H-phenothiazine 5-Oxide. researchgate.net
Photolytic Degradation Studies
Exposure to light, particularly ultraviolet (UV) radiation, is another significant factor that can lead to the degradation of phenothiazine derivatives.
Influence of Light Exposure (e.g., UV, Sunlight, Fluorescent Light)
Phenothiazine compounds are known to be photosensitive. nih.gov The stability of fluphenazine and its analogues is compromised upon exposure to light, especially in solution. nih.gov In the solid state, however, they tend to be more photostable. nih.gov Forced degradation studies on fluphenazine hydrochloride showed a 6% degradation after being placed in a UV chamber for three days. nih.govresearchgate.net A study on a fluphenazine analogue demonstrated complete degradation in an aqueous solution after 21.8 hours of light exposure. nih.gov This highlights the importance of protecting solutions of these compounds from light. nih.govnih.gov The degradation process can be influenced by the solvent used, as the trifluoromethyl group of fluphenazine can become susceptible to nucleophilic attack when the molecule is excited by UV radiation, leading to different products. nih.gov
Table 2: Photolytic Degradation of Fluphenazine and its Analogue
| Compound | Condition | Exposure Time | % Degradation |
|---|---|---|---|
| Fluphenazine HCl | UV Chamber | 3 days | 6% |
| Fluphenazine Analogue (in aqueous solution) | 1.2 million lux hours, 250 W/m² | 21.8 hours | Complete Degradation |
This table combines findings from photolytic studies on fluphenazine and a related analogue to show the influence of light and the physical state of the compound on stability. nih.govnih.govresearchgate.net
Characterization of Photodegradation Products
The products of photolytic degradation can be complex. For phenothiazines, one of the commonly identified photoproducts is the corresponding sulfoxide. researchgate.net Studies on thioridazine (B1682328), another phenothiazine, identified two main photoproducts: the 5-sulfoxide and the 2-sulfoxide. moca.net.ua Research on fluphenazine has shown that UV radiation can lead to the formation of N-piperazine oxide and products resulting from the substitution of the trifluoromethyl group. nih.gov The characterization of these photodegradation products is essential, as they may possess different toxicological profiles compared to the parent compound. nih.gov
Hydrolytic Degradation Studies
Forced degradation studies conducted under hydrolytic conditions are crucial for determining a drug substance's intrinsic stability. In the case of fluphenazine hydrochloride (FPZ), studies have shown its behavior in both acidic and alkaline environments.
Acidic Conditions : When subjected to 0.1 N HCl, fluphenazine hydrochloride showed minimal degradation. One study reported no significant decomposition after exposure. researchgate.net
Alkaline Conditions : The compound was found to be more labile in an alkaline environment. Approximately 14% degradation of fluphenazine hydrochloride was observed after 12 hours in 0.1 N NaOH. nih.govsemanticscholar.org However, no additional peaks representing new degradation products were detected in the chromatogram under these specific conditions. nih.govsemanticscholar.org
These studies indicate that while fluphenazine has some susceptibility to hydrolysis, particularly in alkaline solutions, it is relatively stable under acidic conditions. The formation of N4-Oxide Sulphoxide is more directly linked to oxidative pathways rather than hydrolytic ones.
Thermal Degradation Profiles
Thermal stress testing is employed to evaluate the stability of a drug substance when exposed to heat. Solid-state thermal degradation studies on fluphenazine hydrochloride have been performed according to ICH guidelines.
When subjected to dry heat at 75°C for 12 hours, approximately 12% degradation of the drug was observed. nih.govsemanticscholar.org Interestingly, while the peak area of the parent drug decreased, no distinct peaks for degradation products were formed under these specific thermal stress conditions. nih.govsemanticscholar.org In another study, a fluphenazine analogue (Flu-A) showed significant degradation at 393 K (120°C) at 0% relative humidity. nih.gov
These findings suggest that high temperatures can contribute to the degradation of fluphenazine, although the formation of specific oxidized derivatives like the N4-Oxide Sulphoxide is more pronounced under oxidative stress.
Table 1: Summary of Fluphenazine HCl Forced Degradation Studies
| Stress Condition | Parameters | % Degradation | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | 0.1 N NaOH, 12 H | ~14% | nih.govsemanticscholar.org |
| Thermal Degradation | Dry Heat, 75°C, 12 H | ~12% | nih.govsemanticscholar.org |
| Photolytic Degradation | UV Chamber, 3 days | ~6% | nih.gov |
| Oxidative Degradation | 10% H₂O₂, 12 H, RT | ~33% | nih.gov |
Stability-Indicating Method Development for Oxidized Forms
To accurately quantify fluphenazine in the presence of its degradation products, including the N4-Oxide and Sulphoxide forms, the development of stability-indicating analytical methods is essential. nih.gov High-performance liquid chromatography (HPLC) is the most common technique for this purpose. nih.gov
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated. nih.govnih.gov These methods are designed to separate the parent drug from all potential degradation products formed under various stress conditions. nih.gov
A typical method involves:
Column : A reversed-phase C18 column. researchgate.netnih.gov
Mobile Phase : A mixture of solvents such as methanol, acetonitrile (B52724), and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). nih.govnih.gov For example, one effective mobile phase consists of methanol, acetonitrile, and 10 mM ammonium acetate in a 70:15:15 (v/v/v) ratio, with the pH adjusted to 6.0. researchgate.netnih.gov
Detection : UV detection is commonly used, with a wavelength set around 254 nm or 259 nm. nih.govnih.gov
These HPLC methods have proven to be specific, precise, and accurate, making them suitable for the quality control of fluphenazine and for use in stability studies. nih.govnih.gov The ability to resolve the parent drug from its degradants, particularly the products of oxidation, is a key requirement of a stability-indicating assay. nih.gov
Kinetic and Mechanistic Studies of Degradation Processes
The degradation of phenothiazines like fluphenazine predominantly occurs through oxidation. nih.gov The molecule has two primary sites vulnerable to oxidative attack: the sulfur atom in the phenothiazine ring and the nitrogen atom in the piperazine side chain. nih.govsemanticscholar.org
Mechanism of Oxidation : The oxidation process can occur in stages. The sulfur atom is readily oxidized to form a colorless sulphoxide. nih.govnih.gov Further oxidation can occur at the nitrogen atoms. The presence of acid has been shown to catalyze the oxidation of the tertiary amine centers in the molecule. ljmu.ac.uk The proposed oxidative degradation pathway involves the addition of oxygen to these vulnerable sites. nih.govsemanticscholar.org
Metabolic Pathways and Biotransformation of Fluphenazine and Its Oxidized Derivatives in Vitro Studies
Enzymatic Oxidation Processes of Fluphenazine (B1673473) (e.g., N-oxidation, Sulfoxidation, Aromatic Hydroxylation)
In vitro investigations utilizing rat liver microsomes have demonstrated that fluphenazine undergoes several key oxidative reactions. These include N-oxidation, sulfoxidation, and aromatic hydroxylation, alongside N-dealkylation. researchgate.net The relative rates of these enzymatic processes can be dependent on the substrate concentration, with N-oxidation being more favored at higher concentrations. researchgate.net
The fluphenazine molecule presents four potential sites for N- or S-oxidation. ljmu.ac.uk Oxidation of the sulfur atom in the phenothiazine (B1677639) ring leads to the formation of fluphenazine sulfoxide (B87167), which has been identified as a major metabolite. researchgate.netnih.gov Sulfoxidation is considered an important metabolic pathway for fluphenazine. nih.govnih.gov Oxidation can also occur at the nitrogen atoms within the piperazine (B1678402) side chain, leading to the formation of N-oxides. researchgate.netljmu.ac.uk Specifically, the synthesis of a mono N-oxide of fluphenazine has been described. ljmu.ac.uk Aromatic hydroxylation, the addition of a hydroxyl group to the phenothiazine ring structure, is another identified oxidative pathway. researchgate.net
Table 1: Key Enzymatic Oxidation Pathways of Fluphenazine in Vitro
| Oxidation Process | Site of Action | Resulting Metabolite Type | Reference |
| Sulfoxidation | Sulfur atom in the phenothiazine ring | Fluphenazine Sulfoxide | researchgate.netnih.govnih.gov |
| N-oxidation | Nitrogen atoms in the piperazine side chain | Fluphenazine N-Oxide | researchgate.netljmu.ac.uk |
| Aromatic Hydroxylation | Phenothiazine aromatic ring | Hydroxylated Fluphenazine | researchgate.net |
| N-dealkylation | Piperazine side chain | Dealkylated Metabolites | researchgate.net |
Role of Specific Enzyme Systems (e.g., Cytochrome P450) in Oxidative Metabolism
The oxidative metabolism of fluphenazine is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov In vitro studies using human CYP isoforms have identified several specific enzymes responsible for its biotransformation.
CYP2D6 has been identified as a major enzyme in the metabolism of fluphenazine. ct.gov In addition to CYP2D6, other isoforms such as CYP1A2, CYP2C9, and CYP2E1 are also involved, though they play a more minor role. ct.gov The Human Metabolome Database also lists CYP2D6 and CYP1A2 as enzymes involved in the metabolism of fluphenazine. hmdb.ca An investigation into the metabolic activities of three major hepatic CYP isoforms (2C19, 2D6, and 3A4) on fluphenazine concluded that CYP2C19 was not the predominant isoform for the metabolism of phenothiazine-related drugs. nih.gov
Table 2: Cytochrome P450 Isoforms Involved in Fluphenazine Metabolism
| Enzyme Isoform | Role in Metabolism | Reference |
| CYP2D6 | Major | ct.gov |
| CYP1A2 | Minor | ct.gov |
| CYP2C9 | Minor | ct.gov |
| CYP2E1 | Minor | ct.gov |
| CYP3A4 | Investigated | nih.gov |
| CYP2C19 | Not Predominant | nih.gov |
In Vitro Biotransformation Models (e.g., Liver Microsomes) for Oxidized Metabolite Formation
To study the formation of oxidized metabolites of fluphenazine, researchers extensively use in vitro models that replicate the metabolic environment of the liver. rsc.org The most common and well-established of these models are hepatic subcellular fractions, particularly liver microsomes. researchgate.netdls.comnih.gov
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, especially the Cytochrome P450 family. researchgate.netdls.com These models are advantageous because they are easy to prepare and store, relatively low-cost, and suitable for high-throughput screening of metabolic pathways. researchgate.net Studies on fluphenazine and related phenothiazines have successfully used liver microsomes from both rats and humans to investigate metabolic pathways like sulfoxidation, N-oxidation, and hydroxylation. researchgate.netresearchgate.net In addition to microsomes, more complex systems such as cDNA-expressed human P450 enzymes (Supersomes) are used to pinpoint the activity of specific CYP isoforms in the metabolism of these compounds. researchgate.net
Identification and Characterization of Oxidized Metabolites (e.g., Fluphenazine N4-Oxide, Fluphenazine Sulfoxide)
The primary oxidized metabolites of fluphenazine identified through in vitro and in vivo studies are fluphenazine sulfoxide and various N-oxides. researchgate.net Sulfoxidation is a major metabolic pathway, and fluphenazine sulfoxide is a significant metabolite found in the plasma of patients. nih.gov In studies with rats, fluphenazine sulfoxide and the N-dealkylated sulfoxide were identified in urine. researchgate.net
The characterization of these metabolites has been facilitated by advanced analytical techniques. High-performance liquid chromatography (HPLC) has been used to effectively separate fluphenazine from its various derivatives, including oxidized forms. escholarship.org The elution order in reverse-phase HPLC is primarily determined by the polarity of the compound, with more polar oxidized metabolites eluting earlier than the parent drug. escholarship.org For definitive identification and characterization, reference standards are crucial. Fluphenazine N-Oxide and Fluphenazine Decanoate (B1226879) N4-Oxide are available as fully characterized chemical compounds for this purpose. axios-research.comlgcstandards.com The synthesis of fluphenazine sulfoxide has also been described to serve as a reference material in analytical studies. ljmu.ac.uk
Table 3: Identified Oxidized Metabolites of Fluphenazine
| Metabolite | Method of Identification/Characterization | Reference |
| Fluphenazine Sulfoxide | Detected in patient plasma; Identified in rat urine; Synthesis for reference standard. | researchgate.netljmu.ac.uknih.gov |
| Fluphenazine N4-Oxide | Available as a characterized chemical reference standard. | axios-research.comlgcstandards.com |
| N-dealkylated Sulfoxide | Identified in rat urine. | researchgate.net |
Comparative Metabolic Studies with Related Phenothiazine Derivatives
The metabolism of fluphenazine has been compared with other phenothiazine derivatives in vitro to understand structural influences on biotransformation. A study comparing fluphenazine with trifluoperazine (B1681574), prochlorperazine, and perphenazine (B1679617) in rat liver microsomes found that all four drugs underwent N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation. researchgate.net However, the rates of these reactions differed; for instance, N-demethylation of trifluoperazine was faster than the removal of the hydroxyethyl (B10761427) group from fluphenazine. researchgate.net
Another comparative study involving the phenothiazine thioridazine (B1682328) showed that its 5-sulfoxidation and N-demethylation were mainly carried out by CYP1A2 and CYP3A4, while its 2-sulfoxidation was primarily catalyzed by CYP2D6. researchgate.net This detailed breakdown for a related compound provides a valuable reference for the potential specific roles of CYP enzymes in fluphenazine's various oxidative pathways. Furthermore, when the metabolism of fluphenazine was compared to the tricyclic antidepressants amitriptyline (B1667244) and dothiepin, it was found that CYP2C19 was a key enzyme for the antidepressants but not for the phenothiazine. nih.gov This highlights the differences in metabolic handling between different classes of psychoactive drugs, even those that are structurally related.
Table 4: Comparative In Vitro Metabolism of Phenothiazines
| Compound | Key Metabolic Pathways | Key Enzymes (if identified) | Comparative Finding | Reference |
| Fluphenazine | N-oxidation, Sulfoxidation, Aromatic Hydroxylation, N-dealkylation | CYP2D6 (major), CYP1A2 | N-dealkylation slower than trifluoperazine's N-demethylation. | researchgate.netct.gov |
| Trifluoperazine | N-oxidation, Sulfoxidation, Aromatic Hydroxylation, N-demethylation | Not specified | N-demethylation faster than fluphenazine's N-dealkylation. | researchgate.net |
| Prochlorperazine | N-oxidation, Sulfoxidation, Aromatic Hydroxylation, N-dealkylation | Not specified | N-oxides detected at higher doses. | researchgate.net |
| Perphenazine | N-oxidation, Sulfoxidation, Aromatic Hydroxylation, N-dealkylation | Not specified | Undergoes similar pathways to the other tested phenothiazines. | researchgate.net |
| Thioridazine | 5-Sulfoxidation, 2-Sulfoxidation, N-demethylation | CYP1A2, CYP3A4, CYP2D6 | Provides a model for specific CYP involvement in different oxidation types. | researchgate.net |
Theoretical and Computational Chemistry of Fluphenazine N4 Oxide Sulphoxide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Fluphenazine (B1673473) N4-Oxide Sulphoxide. DFT methods are employed to determine the molecule's optimized geometric structure, which is fundamental for understanding its properties.
For a molecule such as Fluphenazine N4-Oxide Sulphoxide, DFT calculations would provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. These parameters are critical in predicting the molecule's reactivity, with a smaller energy gap generally indicating higher reactivity. The introduction of the N4-oxide and sulphoxide functional groups is expected to significantly alter the electronic properties compared to the parent fluphenazine molecule, influencing its metabolic fate and potential interactions.
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Significance for this compound |
| Optimized Geometric Structure | Provides the most stable 3D arrangement of atoms, influencing steric and electronic properties. |
| Electron Density Distribution | Highlights electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. |
| HOMO-LUMO Energies | Determine the molecule's susceptibility to oxidation (HOMO) and reduction (LUMO). |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Mulliken Atomic Charges | Quantify the charge distribution on each atom, offering insights into intermolecular interactions. |
Molecular Modeling and Docking Studies for Enzyme Interactions (focus on chemical aspects)
Molecular modeling and docking studies are instrumental in predicting how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These computational techniques build upon the optimized molecular structure obtained from quantum chemical calculations to simulate the binding process.
Prediction of Spectroscopic Properties (e.g., Raman, IR, UV-Vis)
Computational methods can predict various spectroscopic properties of this compound, which can then be used to aid in its identification and characterization in experimental samples. DFT calculations can be used to predict vibrational spectra, such as Infrared (IR) and Raman spectra.
The predicted vibrational frequencies and intensities would be characteristic of the molecule's structure, with specific bands corresponding to the vibrations of the phenothiazine (B1677639) ring, the trifluoromethyl group, the piperazine (B1678402) N-oxide, and the sulphur-oxygen bond of the sulphoxide. For instance, studies on fluphenazine have utilized Surface-Enhanced Raman Spectroscopy (SERS) in conjunction with DFT to analyze its adsorption structure. Similar methodologies could be applied to this compound.
UV-Vis spectra can also be predicted using time-dependent DFT (TD-DFT). The predicted absorption maxima (λmax) would correspond to electronic transitions within the molecule, which are sensitive to the presence of the N-oxide and sulphoxide groups that can alter the chromophore system of the phenothiazine nucleus.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Information | Significance |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities of functional groups (C=O, S=O, C-F, N-O). | Identification and structural elucidation of the metabolite. |
| Raman Spectroscopy | Complementary vibrational data, particularly for non-polar bonds and symmetric vibrations. | Confirmation of molecular structure and study of intermolecular interactions. |
| UV-Vis Spectroscopy | Electronic transition energies and corresponding absorption wavelengths (λmax). | Characterization of the chromophoric system and quantification in solutions. |
Quantitative Structure-Property Relationships (QSPR) in the context of chemical behavior and stability
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For this compound, QSPR models could be developed to predict properties like solubility, lipophilicity (logP), and chemical stability.
These models typically use a set of calculated molecular descriptors that encode structural, electronic, and topological information about the molecule. By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive model can be built. Such a model would be valuable for estimating the behavior of this compound without the need for extensive experimental testing. For example, 2D-QSAR studies have been conducted on analogues of fluphenazine to correlate their structure with biological activity. A similar approach could be applied to predict the chemical stability and degradation pathways of its metabolites.
Future Research Directions for Fluphenazine N4 Oxide Sulphoxide
Development of Novel and Environmentally Benign Synthetic Approaches
The synthesis of Fluphenazine (B1673473) N4-Oxide Sulphoxide is primarily achieved through the controlled oxidation of fluphenazine. ljmu.ac.uknih.gov Current laboratory-scale methods often rely on potent oxidizing agents. Future research should pivot towards developing more sustainable and scalable synthetic strategies.
Current Synthetic Methods: Traditional synthesis involves the oxidation of the sulfur atom in the phenothiazine (B1677639) ring and the nitrogen atom in the piperazine (B1678402) side chain. nih.gov One documented method involves the oxidation of fluphenazine at low temperatures (-40°C) to yield Fluphenazine Sulphoxide N-Oxide. ljmu.ac.uk Oxidizing agents like m-chloroperbenzoic acid and hydrogen peroxide are commonly used for creating N-oxides and S-oxides of phenothiazine-based drugs. nih.gov
Future-Forward Green Synthesis: A promising area for future development is electrochemical synthesis. This method, which has been explored for the generation of fluphenazine sulfoxide (B87167), offers a greener alternative by eliminating the need for stoichiometric chemical oxidants. The process involves a one-electron transfer at an anode to form a radical cation, which then reacts with water to produce the oxidized species. Adapting this electrochemical approach for the specific and controlled synthesis of Fluphenazine N4-Oxide Sulphoxide would represent a significant advancement in environmentally benign chemical production. Research could focus on optimizing electrode materials, solvent systems, and reaction conditions to maximize yield and purity.
Another avenue involves biocatalysis, using isolated enzymes or whole-cell systems to perform the specific oxidation steps. This approach could offer high selectivity and operate under mild, environmentally friendly conditions.
| Synthetic Approach | Description | Advantages | Research Focus |
| Chemical Oxidation | Use of agents like m-chloroperbenzoic acid or H₂O₂. nih.gov | Well-established for phenothiazines. | Optimization for selectivity towards the N4-Oxide Sulphoxide. |
| Electrochemical Synthesis | Anode-initiated one-electron transfer to form a radical cation. | Environmentally friendly, reduces byproducts. | Adapting the method for dual oxidation (N and S), optimizing efficiency. |
| Biocatalysis | Use of enzymes or microorganisms for oxidation. | High selectivity, mild reaction conditions. | Screening for suitable enzymes, process optimization. |
Comprehensive Elucidation of Complex Degradation Pathways and Byproducts
Fluphenazine and its derivatives are susceptible to degradation under various environmental conditions, particularly through oxidation and photolysis. nih.govnih.gov Understanding the degradation of this compound is critical for assessing its stability, environmental fate, and for identifying potential transformation products.
Forced degradation studies on the parent compound, fluphenazine, have shown that it degrades under oxidative, photolytic, acidic, and thermal stress. nih.gov The primary degradation products are typically formed under oxidative conditions. nih.gov For instance, exposure to hydrogen peroxide leads to significant decomposition. nih.gov Similarly, fluphenazine decanoate (B1226879) in oily solutions is known to oxidize via hydroperoxides formed from the autoxidation of the oil. ljmu.ac.uk
Future research must involve comprehensive forced degradation studies specifically on this compound. These studies should employ a range of conditions (pH, light, temperature, oxidants) to map its degradation pathways and identify the resulting byproducts. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) are essential for separating and identifying these complex transformation products. nih.gov
| Degradation Condition | Effect on Fluphenazine (Parent Compound) | Anticipated Effect on this compound |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation, formation of sulfoxide. nih.govnih.gov | Further oxidation to a sulphone or degradation of the side chain. |
| Photolytic (UV/VIS Light) | Degradation occurs, especially in aqueous solutions. nih.govrsc.org | Potential for photochemically induced rearrangements or cleavage. |
| Hydrolytic (Acidic/Alkaline) | Degradation observed under acidic conditions. nih.gov | Stability of the N-oxide and sulphoxide functional groups may be pH-dependent. |
| Thermal | Subject to degradation under dry heat. nih.gov | Assessment of thermal lability and identification of heat-induced degradants. |
Advanced Mechanistic Investigations of Oxidation and Biotransformation
The formation of this compound involves complex oxidation and biotransformation mechanisms. Advanced investigations are needed to fully understand these processes at a molecular level.
Oxidation Mechanisms: The chemical oxidation of the phenothiazine structure can proceed through the formation of a radical cation intermediate. For example, using a titanium-peroxo system, an oxygen atom is transferred to the sulfur, generating a radical cation that is further oxidized to the sulfoxide. The presence of acid has been shown to catalyze the oxidation of the tertiary amine centers in the fluphenazine molecule. ljmu.ac.uk Future studies should use techniques like electron paramagnetic resonance (EPR) spectroscopy to directly observe these radical intermediates and computational modeling to map the reaction energy profiles for both sulfur and nitrogen oxidation.
Biotransformation: In biological systems, fluphenazine is metabolized into several key products, including fluphenazine sulfoxide, 7-hydroxyfluphenazine, and fluphenazine N4-oxide. nih.gov this compound is thus a likely metabolite resulting from sequential Phase I metabolic reactions. Research should focus on identifying the specific cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes responsible for these sequential oxidation steps. In vitro studies using human liver microsomes or recombinant enzymes can pinpoint the catalysts and elucidate the kinetics of each metabolic step.
Characterization of Trace Level Oxidized Impurities and Degradants
The presence of trace-level impurities and degradants in pharmaceutical substances can have significant implications. For this compound, it is vital to develop highly sensitive analytical methods to detect and characterize these trace compounds.
A variety of fluphenazine-related impurities have been identified, including its mono- and di-N-oxides. pharmaffiliates.com The development of stability-indicating analytical methods, such as reversed-phase HPLC, is crucial for separating the main compound from its potential impurities and degradation products. rsc.orgrsc.org For trace-level detection, highly sensitive techniques are required. A radioimmunoassay (RIA) has been successfully developed for the quantification of fluphenazine-N4'-oxide in plasma, demonstrating the ability to measure picogram levels. nih.gov
Future research should focus on developing and validating ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS) for the comprehensive profiling of trace impurities. This would allow for the detection and structural elucidation of previously unknown degradants formed during synthesis or storage.
Integration of Computational Chemistry in Predicting Chemical Fate and Reactivity
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, reducing the need for extensive experimental work. While direct computational studies on this compound are not widely reported, the application of these methods represents a significant future research direction.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to:
Predict Molecular Properties: Calculate geometric parameters, electronic structure, and spectroscopic signatures (NMR, IR, UV-Vis) to aid in the characterization of the molecule and its byproducts.
Model Reaction Mechanisms: Elucidate the step-by-step mechanisms of oxidation and degradation, calculate activation energies, and predict the most likely transformation pathways. This can help in understanding why certain sites on the molecule are more reactive than others.
Predict Reactivity and Fate: Use Quantitative Structure-Activity Relationship (QSAR) models to predict the compound's potential toxicity, bioavailability, and environmental persistence based on its molecular structure.
Understand Physicochemical Properties: Predict key properties like pKa and logP, which are crucial for understanding its behavior in biological and environmental systems. The pKa values of the parent fluphenazine are known to be 3.65, 5.95, and 7.93. mdpi.com Computational models can predict how the addition of oxide groups alters these values.
By integrating these computational approaches, researchers can build a predictive framework for the chemical fate and reactivity of this compound, guiding experimental design and accelerating the understanding of this complex compound.
Q & A
Q. What synthetic methodologies are employed to produce Fluphenazine N4-Oxide Sulphoxide, and how can reaction conditions be optimized?
this compound is synthesized via controlled oxidation of its parent compound, fluphenazine. Key parameters include:
- Oxidizing agents : Hydrogen peroxide (H₂O₂) at low temperatures (0–5°C) for selective sulfoxide formation or meta-chloroperbenzoic acid (mCPBA) at elevated temperatures (50–60°C) for sulfone derivatives .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track sulfoxide/sulfone ratios.
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/methanol) .
Q. Which analytical techniques are most effective for characterizing this compound?
- FTIR Spectroscopy : Identifies sulfoxide functional groups via S=O stretching vibrations (1020–1070 cm⁻¹). Sensitivity indices (SI) can quantify oxidation levels in aged samples .
- Mass Spectrometry (LC-MS/MS) : Detects molecular ions (e.g., [M+H]⁺) and fragmentation patterns to distinguish sulfoxides from sulfones .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry and confirm N4-oxide and sulphoxide moieties .
Advanced Research Questions
Q. What mechanisms underlie interpatient variability in this compound plasma levels during long-term pharmacokinetic studies?
Variability arises from:
- Metabolic enzyme polymorphisms : Cytochrome P450 isoforms (e.g., CYP2D6) and flavin-containing monooxygenases (FMOs) influence sulfoxidation rates .
- Dosage regimens : Intramuscular decanoate formulations show delayed absorption, leading to prolonged metabolite detection (e.g., 20% urinary excretion over 7 days vs. 6% over 30 days) .
- Conjugation pathways : Phase II metabolism (glucuronidation/sulfation) of fluphenazine sulfoxide remains poorly characterized, complicating steady-state predictions .
Q. How do oxidative pathways of fluphenazine derivatives impact their metabolic stability and therapeutic efficacy?
- Sulfoxidation vs. hydroxylation : Sulfoxides (e.g., this compound) are less lipophilic than parent compounds, altering blood-brain barrier penetration and antipsychotic activity .
- Redox cycling : Sulfoxide metabolites may undergo reversible reduction in vivo, prolonging half-life but risking reactive oxygen species (ROS) generation .
- Experimental models : In vitro hepatic microsomal assays paired with in vivo rodent studies can quantify metabolic clearance and toxicity thresholds .
Q. How can contradictions in time-dependent metabolite level data be resolved in pharmacokinetic studies?
- Longitudinal sampling : Plasma levels of fluphenazine sulfoxide decrease over 6 months in high-dose regimens, suggesting enzyme saturation or adaptive metabolism .
- Cohort stratification : Subgroup analysis by CYP2D6 phenotype or renal/hepatic function reduces confounding .
- Kinetic modeling : Compartmental models integrating sulfoxide conjugation rates (e.g., using NONMEM software) improve steady-state predictions .
Methodological Considerations
- Controlled oxidation : Use H₂O₂ in acetic acid for sulfoxide selectivity; avoid over-oxidation to sulfones by limiting reaction time .
- Plasma metabolite quantification : Solid-phase extraction (SPE) followed by LC-MS/MS minimizes matrix interference .
- In vitro-in vivo extrapolation (IVIVE) : Human hepatocyte models validate metabolic pathways before clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
